N'-(2-hydroxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide
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Overview
Description
N'-(2-hydroxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide, commonly known as HDMBSH, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mechanism of Action
The mechanism of action of HDMBSH is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
HDMBSH has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to possess antitumor activity, which can help prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HDMBSH in laboratory experiments is its wide range of biological activities. It can be used to study various cellular processes and can help identify potential drug targets. However, one limitation of using HDMBSH is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions that can be explored in the study of HDMBSH. One potential area of research is the development of novel derivatives of HDMBSH with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of HDMBSH, which can help identify new drug targets and potential therapeutic applications. Additionally, the use of HDMBSH in combination with other drugs or therapies can also be explored for the treatment of various diseases.
Synthesis Methods
The synthesis of HDMBSH can be achieved through a multi-step process involving the reaction of 2,4-dimethoxybenzenesulfonyl chloride with hydrazine hydrate, followed by the condensation reaction of the resulting hydrazide with 2-hydroxybenzaldehyde. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
HDMBSH has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
properties
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-7-8-15(14(9-12)22-2)23(19,20)17-16-10-11-5-3-4-6-13(11)18/h3-10,17-18H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUANXDBBXWAFC-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2-hydroxyphenyl)methylidene]-2,4-dimethoxybenzenesulfonohydrazide |
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